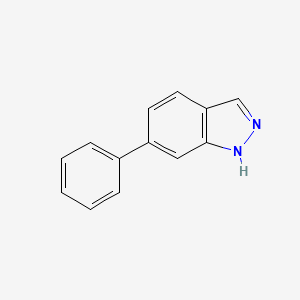

6-Phenyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-9-14-15-13(12)8-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJICVPEFWXDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717100 | |

| Record name | 6-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260897-38-8 | |

| Record name | 6-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Phenyl-1H-indazole synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 6-Phenyl-1H-indazole

Introduction

The 1H-indazole scaffold is a privileged bicyclic heteroaromatic system prevalent in numerous compounds of significant medicinal and material science interest. As a core structural motif, it is found in a variety of pharmacologically active agents, including those with anticancer, anti-inflammatory, and anti-HIV properties.[1][2] The this compound derivative, in particular, represents an important subclass, where the introduction of a phenyl group at the 6-position can significantly modulate biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the primary synthetic mechanisms for constructing the this compound core, complete with detailed experimental protocols, tabulated quantitative data, and mechanistic pathway visualizations.

Core Synthesis Mechanisms

The synthesis of this compound can be broadly approached through two strategic pathways:

-

Late-Stage Phenylation: Introduction of the phenyl group onto a pre-formed 6-substituted indazole core.

-

Precursor-Directed Cyclization: Construction of the indazole ring from a precursor already bearing the C6-phenyl moiety.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is a powerful and widely used late-stage functionalization method for forming carbon-carbon bonds. The synthesis of this compound is efficiently achieved by coupling a 6-halo-1H-indazole (typically 6-bromo-1H-indazole) with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.[3][4]

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halo-1H-indazole.

-

Transmetalation: The phenyl group is transferred from the boronic acid derivative to the palladium complex.

-

Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst.

Caption: Suzuki-Miyaura cross-coupling mechanism for this compound.

Intramolecular Cyclization of Substituted Hydrazones

This approach involves forming the pyrazole ring of the indazole system from an acyclic precursor that already contains the necessary atoms and the C6-phenyl group. A common strategy is the copper or palladium-catalyzed intramolecular N-arylation of an ortho-haloarylhydrazone.[1][5]

Mechanism:

-

Hydrazone Formation: A substituted 2-chloro- or 2-bromobenzaldehyde (with a phenyl group at the para position to the halogen) reacts with a hydrazine to form the corresponding hydrazone.

-

N-H Deprotonation: A base deprotonates the hydrazone N-H group.

-

Catalytic N-Arylation: A copper(I) or palladium(0) catalyst facilitates the intramolecular C-N bond formation, leading to the cyclized indazole product.

Caption: General workflow for intramolecular cyclization synthesis.

Fischer Indole Synthesis Analogue (Davis-Beirut Reaction)

While the classical Fischer synthesis produces indoles, analogous reactions can yield indazoles. The Davis-Beirut reaction, for example, involves the reductive cyclization of o-nitrobenzyl derivatives. A plausible, though less common, route to this compound could involve the cyclization of a suitably substituted o-nitrotoluene or related precursor.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1H-indazole

This protocol is adapted from general procedures for palladium-catalyzed cross-coupling reactions.[3][4]

-

Reaction Setup: To a reaction vessel, add 6-bromo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degassing: Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.).

-

Reaction: Heat the mixture to 80-100 °C and monitor its progress using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Protocol 2: Copper-Catalyzed Intramolecular N-Arylation

This protocol is based on a general procedure for the synthesis of N-substituted-1H-indazoles from o-chlorinated arylhydrazones.[5]

-

Precursor Synthesis: First, synthesize the required (2-chloro-5-phenylphenyl)methanone hydrazone by reacting 2-chloro-5-phenylbenzaldehyde with hydrazine hydrate in ethanol under reflux.

-

Reaction Setup: To a dry Schlenk tube under a Nitrogen atmosphere, add the arylhydrazone precursor (1.0 equiv.), copper(I) iodide (CuI) (0.20 equiv.), a base such as potassium hydroxide (KOH) (2.0 equiv.), and a ligand like 1,10-phenanthroline (0.22 equiv.).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Reaction: Stir the reaction mixture and heat to 120 °C for 12-48 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, add ethyl acetate and pass the mixture through a short plug of silica gel. Wash the eluate with water and then with a saturated aqueous NaCl solution.

-

Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography on silica gel to isolate the this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions producing this compound derivatives. Direct yield data for the parent this compound can vary based on specific conditions, but yields for analogous reactions provide a strong benchmark.

| Synthesis Method | Precursors | Catalyst/Reagent | Yield (%) | Reference |

| Intramolecular C-H Amination | Methyl 2-((4-methoxyphenyl)amino)-[1,1'-biphenyl]-4-carboxylate | Ag₂CO₃ | 87% | [6] |

| Copper-Catalyzed N-Arylation | N'-( (2-chlorophenyl)methylene)benzohydrazide | CuI / 1,10-phenanthroline | 70% | [1][5] |

| Suzuki-Miyaura Coupling | 6-Bromo-indazole + Phenylboronic acid | PdCl₂(dppf) | 80-95% (Typical) | [3] |

Characterization Data for a this compound Derivative:

-

Compound: Methyl 1-(4-methoxyphenyl)-6-phenyl-1H-indazole-3-carboxylate[6]

-

Appearance: White solid

-

Melting Point: 131–133 °C

-

¹H NMR (CDCl₃, δ): 8.35 (d, J = 8.5 Hz, 1H), 7.75 (s, 1H), 7.67–7.62 (m, 5H), 7.47 (t, J = 8.7 Hz, 1H), 7.41–7.36 (m, 1H), 7.07 (d, J = 8.8 Hz, 2H), 4.08 (s, 3H), 3.90 (s, 3H).

-

¹³C NMR (125 MHz, CDCl₃, δ): 163.1, 159.4, 141.2, 140.8, 136.2, 132.2, 128.9, 127.8, 127.7, 125.7, 123.9, 123.4, 122.5, 114.7, 108.8, 55.6, 52.2.

-

HRMS (EI) calcd. for C₂₂H₁₈N₂O₃ [M]⁺: 358.1317, found 358.1317.

References

- 1. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Phenyl-1H-indazole: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyl-1H-indazole is an aromatic heterocyclic organic compound belonging to the indazole class. This bicyclic structure, consisting of a fused benzene and pyrazole ring with a phenyl substituent at the 6-position, serves as a valuable scaffold in medicinal chemistry.[1][2] Indazole derivatives are largely synthetic, with the 1H-tautomer being more thermodynamically stable and predominant over the 2H-form.[3][4][5] The indazole nucleus is a bioisostere of indole and is featured in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[6][7] This guide provides an in-depth overview of the core physicochemical properties, experimental protocols, and potential biological significance of this compound and its closely related derivatives.

Core Physicochemical Properties

The physicochemical properties of this compound are essential for its application in drug design and development. The following tables summarize key quantitative data, much of which is derived from predictive models due to the limited availability of experimentally determined values for this specific compound.

Table 1: General and Predicted Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | [8][9] |

| Molecular Weight | 194.23 g/mol | [8][9] |

| Predicted Boiling Point | 405.1 ± 14.0 °C | [8][10] |

| Predicted Density | 1.211 ± 0.06 g/cm³ | [8][10] |

| Predicted pKa | 13.86 ± 0.40 | [10] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [10] |

Table 2: Physicochemical Data of Structurally Related Indazole Analogs

| Compound | Property | Value | Source |

| Methyl 1-(4-methoxyphenyl)-6-phenyl-1H-indazole-3-carboxylate | Melting Point | 131–133 °C | [11][12] |

| Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Melting Point | 158–160 °C | [11][12] |

| 1-Phenyl-1H-indazole | XLogP3-AA | 3.2 | [9] |

Experimental Protocols & Methodologies

The synthesis and characterization of this compound and its derivatives are critical for further research. Below are detailed methodologies from cited literature.

Synthesis Protocols

1. Copper-Catalyzed Intramolecular N-Arylation of o-Chlorinated Arylhydrazones

This method provides a convenient protocol for the synthesis of N-phenyl-1H-indazoles from readily available o-chlorinated arylhydrazones.[13][14]

General Procedure:

-

To a dried Schlenk tube, add the arylhydrazone (0.5 mmol), potassium hydroxide (KOH, 0.056 g, 200 mol%), 1,10-phenanthroline (phen, 0.020 g, 22 mol%), and copper(I) iodide (CuI, 0.019 g, 20 mol%).

-

Add N,N-dimethylformamide (DMF, 2.5 mL) to the mixture under a nitrogen (N₂) atmosphere.

-

Stir the reaction mixture and heat it to 120 °C for 12–48 hours.

-

After cooling to room temperature, add ethyl acetate (AcOEt, 10 mL) to the mixture.

-

Pass the mixture through a short column of silica gel 60.

-

Wash the eluate with water (1 x 10 mL) and a saturated aqueous sodium chloride (NaCl) solution (2 x 10 mL).

-

The final product is isolated by column chromatography on silica gel.[13]

2. Silver(I)-Mediated Intramolecular Oxidative C-H Amination

This protocol has been successfully used to synthesize derivatives such as Methyl 1-(4-methoxyphenyl)-6-phenyl-1H-indazole-3-carboxylate.[11][12]

General Procedure:

-

Arylhydrazones are used as the starting material.

-

The reaction is mediated by a silver(I) salt, such as AgNTf₂, and often promoted by a copper species like Cu(OAc)₂.

-

The reaction proceeds via an intramolecular oxidative C-H bond amination.[11] A nitrogen-centered radical is proposed as a key intermediate.

-

The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (e.g., 80 °C).[12]

Characterization Methodologies

The structural confirmation and purity of synthesized indazole derivatives are typically established using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For instance, in 1-phenyl-4,5,6,7-tetrahydro-1H-indazole, aromatic protons of the N-phenyl group typically appear as multiplets in the downfield region (δ 7.0–8.0 ppm).[4][15] The presence of the N-1 phenyl group "locks" the molecule into the 1H-isomeric form, preventing the common tautomerism seen in N-unsubstituted indazoles.[5][15]

-

High-Resolution Mass Spectrometry (HRMS) : Used to confirm the elemental composition and molecular weight of the synthesized compounds.[13]

-

Melting Point Determination : The melting point is a crucial physical property for assessing the purity of the synthesized solid compounds.[11]

Biological Activity and Signaling Pathways

Derivatives of 6-substituted-1H-indazole have shown significant potential in drug discovery, particularly in oncology and metabolic diseases.

Anticancer Potential and the PI3K/AKT/mTOR Pathway

The indazole scaffold is a key component in many kinase inhibitors.[1][16] The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[17][18][19] Several indazole-based compounds have been developed as inhibitors of this pathway, particularly targeting the key effector node, AKT.[20][21] Given that 6-substituted aminoindazole derivatives exhibit potent anti-proliferative activity and can induce G2/M cell cycle arrest in cancer cell lines, it is plausible that this compound derivatives could be developed as inhibitors of the PI3K/AKT/mTOR pathway.[16][22]

GPR120 Agonism for Metabolic Diseases

G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a therapeutic target for type 2 diabetes and other metabolic disorders.[23][24] Agonism of GPR120 can lead to increased insulin sensitivity and anti-inflammatory effects.[25] Notably, a series of indazole-6-phenylcyclopropylcarboxylic acids has been identified as selective GPR120 agonists.[6] Activation of GPR120 by an agonist initiates a signaling cascade through Gαq/11 proteins, which can lead to the activation of the PI3K/Akt pathway, ultimately promoting glucose uptake.[24][26] This suggests a second, distinct therapeutic avenue for compounds based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-PHENYL-1H-INDAZOLE CAS#: 185316-58-9 [amp.chemicalbook.com]

- 9. 1-Phenyl-1H-indazole | C13H10N2 | CID 304268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 1260897-38-8 [chemicalbook.com]

- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 15. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | RUO [benchchem.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 20. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

6-Phenyl-1H-indazole: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological targets and associated signaling pathways of the 6-Phenyl-1H-indazole scaffold. This heterocyclic moiety has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities, including kinase inhibition, anti-inflammatory effects, and potential applications in neurodegenerative disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Core Biological Targets and Quantitative Data

The this compound core and its derivatives have been demonstrated to interact with several key biological targets. The primary targets identified in the literature are protein kinases and ion channels. The following tables summarize the available quantitative data for various derivatives, providing insights into their potency and selectivity.

Kinase Inhibition Profile

The indazole scaffold is a well-established "privileged structure" in kinase inhibitor design, often acting as an ATP-competitive inhibitor. Derivatives of 6-aryl-1H-indazole have shown potent inhibitory activity against Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), both of which are critical mediators in cell signaling pathways frequently dysregulated in cancer and inflammatory diseases.

| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Reference Cell Line/Assay |

| 6-Arylindazole Derivative (Generic) | JAK1 | 11 | Biochemical Assay |

| 6-Arylindazole Derivative (Generic) | JAK2 | 18 | Biochemical Assay |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 | Enzymatic Assay |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | - | 14300 | HCT116 Cancer Cell Line |

Note: Data for the unsubstituted this compound is limited; the table presents data for closely related 6-aryl derivatives to provide a representative profile.

Ion Channel Antagonism

Derivatives of this compound have also been identified as antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in pain and inflammation.

| Compound/Derivative | Target | IC₅₀ (µM) | Reference Cell Line/Assay |

| 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole | TRPA1 | 0.015 | In Vitro Antagonist Assay |

| 5-(2-chlorophenyl)indazole | TRPA1 | 1.23 | High Throughput Screening |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through the modulation of critical intracellular signaling pathways. Inhibition of key targets like JAKs, FGFRs, and TRPA1 disrupts downstream signaling cascades involved in cell proliferation, inflammation, and pain signaling.

JAK/STAT Signaling Pathway

Janus kinases are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. Upon cytokine binding to its receptor, JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression. By inhibiting JAKs, 6-aryl-indazole derivatives can block this cascade, thereby downregulating the expression of pro-inflammatory and proliferative genes.[1]

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGFs, dimerize and autophosphorylate, initiating downstream signaling cascades such as the Ras/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. Indazole derivatives that inhibit FGFR can thus exert anti-cancer effects by blocking these pro-growth signals.[2]

TRPA1-Mediated Pain and Inflammation

The TRPA1 ion channel, expressed on sensory neurons, is activated by various noxious stimuli, leading to the influx of calcium and subsequent release of pro-inflammatory neuropeptides. Antagonists of TRPA1, such as certain this compound derivatives, can block this channel, thereby preventing the signaling cascade that leads to pain and inflammation.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives.

Biochemical Kinase Inhibition Assay (e.g., for JAK2)

This protocol describes a luminescence-based kinase assay to determine the IC₅₀ of a test compound against a purified kinase.

Materials:

-

Recombinant human JAK2 kinase

-

Kinase substrate peptide (e.g., a biotinylated peptide with a tyrosine phosphorylation site)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (this compound derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

-

Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO).

-

Add 5 µL of a solution containing the JAK2 enzyme and the substrate peptide in kinase assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for JAK2.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Generation:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Cellular Assay for STAT3 Phosphorylation by Western Blot

This protocol details the procedure to assess the effect of a this compound derivative on cytokine-induced STAT3 phosphorylation in a cellular context.

Materials:

-

Human cell line responsive to cytokine stimulation (e.g., HeLa or A549)

-

Cell culture medium and supplements

-

Cytokine for stimulation (e.g., Interleukin-6, IL-6)

-

Test compound (this compound derivative)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 4-6 hours.

-

Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the first set of antibodies.

-

Re-probe the membrane with the anti-total-STAT3 antibody following the same procedure to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-STAT3 and total STAT3 using densitometry software.

-

Calculate the ratio of phospho-STAT3 to total STAT3 for each condition.

-

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of a test compound.[5]

Materials:

-

Male Wistar rats or Swiss albino mice

-

1% (w/v) λ-carrageenan solution in saline

-

Test compound (this compound derivative) formulated in a suitable vehicle (e.g., 0.5% CMC)

-

Positive control (e.g., Indomethacin or Diclofenac)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups: vehicle control, positive control, and test compound groups at various doses.

-

Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

-

This technical guide provides a foundational understanding of the biological landscape of this compound and its derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies to explore the full therapeutic potential of this promising scaffold.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Phenyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6-Phenyl-1H-indazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on the analysis of structurally similar compounds and general experimental protocols. The information herein is designed to support researchers in the identification and characterization of this compound and its derivatives.

Compound Overview

-

Compound Name: this compound

-

Molecular Formula: C₁₃H₁₀N₂

-

Molecular Weight: 194.23 g/mol

-

Structure:

Indazoles are a class of heterocyclic aromatic organic compounds, consisting of a bicyclic structure with a benzene ring fused to a pyrazole ring. The 1H-indazole tautomer is generally more stable than the 2H-indazole form. The presence of a phenyl group at the 6-position significantly influences the spectroscopic properties of the molecule.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of related structures and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | N-H |

| ~8.1 | s | 1H | H-3 |

| ~7.8 | d | 1H | H-4 |

| ~7.7 | s | 1H | H-7 |

| ~7.6 | d | 2H | Phenyl (ortho) |

| ~7.5 | dd | 1H | H-5 |

| ~7.4 | t | 2H | Phenyl (meta) |

| ~7.3 | t | 1H | Phenyl (para) |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~141.0 | C-7a |

| ~140.0 | Phenyl (C1') |

| ~135.0 | C-6 |

| ~134.0 | C-3 |

| ~129.0 | Phenyl (meta) |

| ~127.0 | Phenyl (ortho) |

| ~126.0 | Phenyl (para) |

| ~122.0 | C-5 |

| ~121.0 | C-4 |

| ~118.0 | C-3a |

| ~110.0 | C-7 |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3000 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium | C=C aromatic ring stretch |

| 1500-1400 | Strong | C=C aromatic ring stretch |

| 850-750 | Strong | Aromatic C-H out-of-plane bend |

| 770-730 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity (%) | Assignment |

| 194 | 100 | [M]⁺ |

| 167 | ~40 | [M - HCN]⁺ |

| 166 | ~30 | [M - N₂]⁺ |

| 115 | ~20 | [C₉H₇]⁺ |

| 77 | ~15 | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory practices for the analysis of organic compounds.[1][2][3][4]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Sample Preparation:

-

For EI-MS, a direct insertion probe may be used for solid samples.

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements.

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to aid in structural elucidation.

-

For HRMS data, calculate the elemental composition from the accurate mass measurement.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers are encouraged to use this information as a reference while performing their own experimental analyses.

References

- 1. rsc.org [rsc.org]

- 2. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

6-Phenyl-1H-indazole: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. While extensive research exists for a variety of indazole derivatives, this technical guide focuses on the specific compound, 6-Phenyl-1H-indazole, and its closely related 6-aryl-1H-indazole analogues. Due to a scarcity of publicly available data on the singular this compound, this document synthesizes findings from structurally similar compounds to provide a comprehensive overview of its putative mechanisms of action in cancer cells. The primary hypothesized mechanisms include the inhibition of Janus Kinase (JAK), Protein Kinase C zeta (PKC-ζ), and Histone Deacetylases (HDACs), leading to downstream effects on cell proliferation, apoptosis, and cell cycle progression.

Core Mechanisms of Action

The anticancer effects of 6-aryl-1H-indazole derivatives are believed to be multifactorial, primarily revolving around the inhibition of key cellular signaling proteins.

Janus Kinase (JAK) Inhibition

Derivatives of 6-aryl-indazole have been identified as inhibitors of the Janus kinase (JAK) family of tyrosine kinases.[1] The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, playing a vital role in cell proliferation, differentiation, and survival.[2] In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth.

By inhibiting JAKs, 6-aryl-indazole compounds can block the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This prevents STAT dimerization and translocation to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.

Protein Kinase C Zeta (PKC-ζ) Inhibition

This compound has been specifically identified as a potent inhibitor of Protein Kinase C zeta (PKC-ζ). PKC-ζ is an atypical PKC isoform that is implicated in various cellular processes, including cell polarity, proliferation, and survival. In the context of cancer, PKC-ζ can contribute to tumorigenesis and metastasis. Its inhibition represents a potential therapeutic strategy. While detailed downstream signaling pathways for PKC-ζ inhibition by this specific compound are not extensively documented in the available literature, its role in cancer-relevant pathways like NF-κB and MAPK signaling is well-established.

Histone Deacetylase (HDAC) Inhibition

The this compound scaffold is considered important for the biological activity of certain Histone Deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[3] HDAC inhibitors promote a more open chromatin structure, allowing for the transcription of tumor suppressor genes. This can lead to the induction of apoptosis and cell cycle arrest.[4]

Inhibition of HDACs, particularly HDAC6 which is predominantly cytoplasmic, can also lead to the hyperacetylation of non-histone proteins like α-tubulin, disrupting microtubule dynamics and cell motility.[5]

Downstream Cellular Effects

The inhibition of the aforementioned targets by 6-aryl-1H-indazole derivatives culminates in several key downstream effects on cancer cells.

Induction of Apoptosis

Numerous studies on indazole derivatives demonstrate their ability to induce programmed cell death, or apoptosis. This is often characterized by:

-

Modulation of Bcl-2 family proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[6]

-

Activation of Caspases: Increased levels of cleaved caspase-3, a key executioner caspase.[6]

-

Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors.[6]

-

Increased Reactive Oxygen Species (ROS): Elevated ROS levels can induce cellular stress and trigger apoptosis.[6]

Cell Cycle Arrest

Certain N-phenyl-1H-indazole-1-carboxamide derivatives have been shown to cause a significant increase of cells in the G0-G1 phase of the cell cycle.[7] This is associated with an increased ratio of hypophosphorylated (active) to hyperphosphorylated (inactive) retinoblastoma protein (pRb). Active pRb prevents cells from progressing from the G1 to the S phase, thus halting cell division.

Quantitative Data

The following table summarizes the in vitro antiproliferative activity of various 6-substituted-1H-indazole derivatives against a panel of human cancer cell lines. It is important to note that these are not all 6-phenyl derivatives, but they provide context for the potential potency of this structural class.

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 2f | A549 (Lung) | 1.15 | [6] |

| 4T1 (Breast) | 0.23 | [6] | |

| HepG2 (Liver) | 0.58 | [6] | |

| MCF-7 (Breast) | 0.49 | [6] | |

| HCT116 (Colon) | 0.76 | [6] | |

| Compound 6o | K562 (Leukemia) | 5.15 | [8] |

| Compound 1c | Colon Cancer Cell Lines | 0.041 - 33.6 | [7] |

| Melanoma Cell Lines | 0.041 - 33.6 | [7] | |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colon) | 14.3 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the evaluation of the anticancer activities of indazole derivatives, based on the cited literature.

Antiproliferative Assay (MTT/SRB Assay)

-

Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (typically 48-72 hours).

-

MTT Assay: For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

SRB Assay: For the Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid. The fixed cells are then stained with SRB dye, which binds to cellular proteins. The unbound dye is washed away, and the bound dye is solubilized with a Tris-base solution. Absorbance is measured at a specific wavelength (e.g., 510 nm).[9]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

Western Blotting for Signaling Proteins

-

Cell Lysis: After treatment with the test compound, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated JAK/STAT, Bcl-2, Bax, cleaved caspase-3, acetylated tubulin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct and extensive research on the specific anticancer mechanism of this compound is still emerging, the available evidence from its structural class of 6-aryl-indazole derivatives points towards a multi-targeted mechanism of action. The inhibition of key signaling pathways, including JAK/STAT, and potentially PKC-ζ and HDACs, leads to the induction of apoptosis and cell cycle arrest in cancer cells. The promising in vitro antiproliferative activities of related compounds underscore the potential of the this compound scaffold as a valuable template for the development of novel anticancer therapeutics. Further detailed investigations are warranted to fully elucidate the specific molecular interactions and downstream signaling cascades modulated by this compound in various cancer contexts.

References

- 1. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer [frontiersin.org]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

The Discovery and Development of Novel 6-Phenyl-1H-indazole Analogs: A Technical Guide

The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to form the core of numerous biologically active compounds.[1][2] This versatile heterocyclic motif is present in several FDA-approved drugs, including the PARP inhibitor Niraparib and the multi-kinase inhibitor Pazopanib, highlighting its therapeutic significance.[3][4] Among the various derivatives, 6-phenyl-1H-indazole analogs have garnered substantial interest, particularly as potent inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[3][5][6] This guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols associated with the discovery of these promising therapeutic candidates.

Synthesis of this compound Analogs

The construction of the this compound core is often achieved through modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and efficient method. This reaction typically involves the coupling of a 6-halo-1H-indazole intermediate (commonly 6-bromo-1H-indazole) with a substituted phenylboronic acid or its ester equivalent.[6] This strategy allows for the modular and convergent synthesis of a diverse library of analogs by varying the substituents on the phenylboronic acid.

A general synthetic workflow begins with the protection of the indazole nitrogen, followed by the palladium-catalyzed Suzuki coupling. Subsequent modifications can be made to other positions of the indazole ring before final deprotection to yield the target compounds.

Caption: General workflow for the synthesis of this compound analogs.

Biological Activity and Structure-Activity Relationship (SAR)

This compound analogs have demonstrated significant potential as inhibitors of various protein kinases implicated in oncology, including Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][3][4][7] The indazole core effectively mimics the purine structure of ATP, enabling it to act as a competitive inhibitor at the kinase ATP-binding site.[2]

FGFR Inhibition

Aberrant FGFR signaling is a known driver in several cancers. Multiple studies have reported the development of this compound derivatives as potent FGFR inhibitors. Structure-activity relationship (SAR) studies have revealed that substitutions on the 6-phenyl ring are critical for potency and selectivity. For instance, the introduction of 2,6-dichloro-3,5-dimethoxy substitutions on the phenyl ring at the 6-position has led to compounds with nanomolar inhibitory activity against FGFR1.[4][7]

| Compound ID | Modification | FGFR1 IC₅₀ (nM) | Cell Line IC₅₀ (nM) |

| Lead Compound | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 15.0 | 642.1 (Anti-proliferative) |

| Analog 1 | 6-(3-methoxyphenyl)-1H-indazol-3-amine with N-ethylpiperazine | 2.9 | 40.5 |

| Analog 2 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | 69.1 | Not Reported |

| Analog 3 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide | 30.2 | Not Reported |

| Data compiled from studies on 1H-indazole derivatives as FGFR inhibitors.[4][7] |

Pim Kinase Inhibition

The Pim family of serine/threonine kinases is involved in cell survival and proliferation, making them attractive targets for cancer therapy. The 3-(pyrazin-2-yl)-1H-indazole scaffold has served as a starting point for developing potent pan-Pim inhibitors.[1][8] While not exclusively 6-phenyl analogs, these studies underscore the versatility of the indazole core. Modifications at the 6-position of the indazole ring could further optimize potency and pharmacokinetic properties.

Modulated Signaling Pathway: VEGFR Signaling

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] Many indazole-based compounds, such as Pazopanib, function as multi-kinase inhibitors that target VEGFR-2 among other kinases. This compound analogs can be designed to inhibit the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound analog.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. The following sections outline key methodologies for the synthesis and biological evaluation of this compound analogs.

General Protocol for Suzuki Coupling

This protocol describes a representative synthesis of a this compound analog from a 6-bromo-1H-indazole precursor.[6]

-

Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., argon), dissolve 6-bromo-1H-indazole (1.0 eq.), the desired substituted phenylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound analog.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.[2]

-

Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in an appropriate assay buffer (e.g., Tris-HCl with MgCl₂, DTT). Prepare a solution of the target kinase, a fluorescently labeled peptide substrate, and adenosine triphosphate (ATP). The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase.

-

Assay Procedure: In a 384-well microplate, add a small volume (e.g., 5 µL) of the serially diluted compounds.

-

Reaction Initiation: Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction by adding a termination buffer (e.g., containing EDTA). Measure the fluorescence intensity using a suitable plate reader. The signal is typically proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Proliferation Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number and assess the antiproliferative activity of test compounds.[5]

-

Cell Seeding: Plate human cancer cells (e.g., HCT116 colorectal cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for a specified period (e.g., 72 hours).

-

Cell Fixation: After incubation, discard the medium and fix the cells by gently adding cold trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and let them air dry.

-

Staining: Add a solution of Sulforhodamine B (SRB) in acetic acid to each well and stain for 30 minutes at room temperature.

-

Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Signal Measurement: Solubilize the bound SRB dye with a Tris base solution. Measure the optical density (OD) at a wavelength of approximately 510 nm using a microplate reader.

-

Data Analysis: The OD is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.

Conclusion

The this compound scaffold continues to be a highly productive framework for the discovery of novel therapeutic agents, especially in the field of oncology. The synthetic accessibility via robust methods like the Suzuki coupling allows for extensive exploration of the structure-activity relationships. As kinase inhibitors, these analogs have demonstrated potent activity against key cancer targets such as FGFR and VEGFR. The detailed experimental protocols provided herein serve as a foundation for the continued design, synthesis, and evaluation of this promising class of compounds. Future work will likely focus on optimizing pharmacokinetic profiles and enhancing selectivity to develop next-generation anticancer drugs with improved efficacy and safety.[5][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Phenyl-1H-indazole Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and several clinically approved drugs. Its structural similarity to the purine core of ATP allows indazole-based molecules to effectively function as competitive inhibitors for a wide range of protein kinases. The addition of a phenyl group at the 6-position of the indazole ring creates a versatile platform for developing selective ligands that can target key proteins implicated in various disease pathways.

This technical guide provides a comprehensive overview of the in silico modeling approaches used to understand and predict the binding of 6-Phenyl-1H-indazole derivatives to their primary protein targets. We will delve into the specific computational methodologies, summarize key quantitative binding data, and outline the associated experimental protocols for target validation.

Key Protein Targets for this compound Derivatives

Computational and experimental studies have identified several key protein families that are effectively modulated by this compound and its analogs. The primary targets include Polo-Like Kinase 4 (PLK4), G-Protein Coupled Receptor 120 (GPR120), and Fibroblast Growth Factor Receptors (FGFRs).

Polo-Like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication and is crucial for proper mitotic progression.[1][2] Its overexpression is documented in various cancers, making it a significant target for anticancer therapies.[3] Derivatives of this compound, such as (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones and N-(1H-indazol-6-yl)benzenesulfonamides, have been developed as potent and selective PLK4 inhibitors.[3][4]

G-Protein Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain free fatty acids and is involved in glucose homeostasis, insulin sensitivity, and inflammation.[5][6] This makes it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.[6] A series of indazole-6-phenylcyclopropylcarboxylic acids have been identified as selective GPR120 agonists, demonstrating the scaffold's utility for this target.[7]

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, migration, and repair.[8] Aberrant FGFR signaling is implicated in numerous cancers.[9] Structure-based drug design has led to the development of 6-aryl-1H-indazole derivatives as potent inhibitors of FGFR1, FGFR2, and FGFR3.[8][10][11]

In Silico Modeling Protocols

The rational design and optimization of this compound derivatives heavily rely on a range of computational techniques to predict binding affinity and mode of action.

Molecular Docking

Molecular docking is a fundamental tool used to predict the preferred orientation and binding affinity of a ligand to its protein target.

General Protocol for Kinase Docking (PLK4, FGFR):

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target kinase (e.g., PLK4, FGFR1) from the Protein Data Bank (PDB).

-

Remove water molecules, ions, and co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges).

-

Define the binding site by creating a grid box centered on the co-crystallized ligand or key active site residues.

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative.

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field.

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock Vina or Glide.

-

Run the simulation to generate multiple binding poses for the ligand.

-

Rank the poses based on their docking scores (e.g., kcal/mol), which estimate the binding affinity.

-

-

Analysis:

-

Visualize the top-ranked poses to analyze key interactions, such as hydrogen bonds with the kinase hinge region and hydrophobic interactions within the ATP-binding pocket.[8]

-

Protocol for GPR120 Modeling:

Historically, the absence of a GPR120 crystal structure necessitated the use of homology modeling.[12][13][14]

-

Homology Model Construction (if no crystal structure is available):

-

Docking with Experimental Structure:

-

With the recent availability of the cryo-EM structure of GPR120 (e.g., PDB ID: 8ID6), direct docking is now feasible and more accurate.[16]

-

Prepare the receptor and ligand as described in the kinase protocol.

-

Perform docking simulations, focusing on interactions with key residues like ARG99, which is crucial for agonist binding.[6][15]

-

Molecular Dynamics (MD) Simulations

MD simulations are employed to assess the stability of the ligand-protein complex over time and to gain deeper insights into the binding dynamics.

General Protocol:

-

System Setup: The best-ranked docked complex is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.

-

Simulation: An MD engine (e.g., GROMACS, AMBER) is used to run the simulation for a specified time (e.g., 100 ns).

-

Analysis: Trajectories are analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.[17]

-

Binding Free Energy Calculation: Methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.[17]

Quantitative Data Summary

The following tables summarize the reported in vitro activity for various 6-aryl-1H-indazole derivatives against their respective targets. This data is crucial for validating the accuracy of in silico models (Structure-Activity Relationship, SAR).

Table 1: Inhibitory Activity of 6-Aryl-1H-indazole Derivatives against Protein Kinases

| Compound Class | Target | IC₅₀ / Kᵢ (nM) | Reference |

| (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one (CFI-400437) | PLK4 | 0.6 | [3] |

| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | PLK4 | 0.1 | [3] |

| 6-Aryl-1H-indazol-3-amine Derivative (9u) | FGFR1 | 3.3 | [11] |

| 6-Aryl-1H-indazol-3-amine Derivative (Hit Compound 9d) | FGFR1 | 15.0 | [11] |

| Indazole-based Fragment | FGFR1 | 800 - 90,000 | [8] |

Table 2: Agonist Activity of Indazole-6-phenyl Derivatives against GPR120

| Compound Class | Target | EC₅₀ (nM) | Reference |

| Indazole-6-phenylcyclopropylcarboxylic Acid | GPR120 | Data not specified in abstract | [7] |

| TUG-891 (Reference Agonist) | GPR120 | 43.7 | [18] |

Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental assays.

Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme.

Protocol: ADP-Glo™ Kinase Assay

-

Reaction Setup: Prepare serial dilutions of the test compound. In a multi-well plate, combine the kinase, its specific substrate, and ATP.

-

Initiation: Add the test compound to the reaction mixture.

-

Incubation: Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assays

These assays determine the effect of the compound on the growth of cancer cell lines.

Protocol: MTT Assay

-

Cell Culture: Plate cancer cells known to be dependent on the target kinase (e.g., MCF-7 breast cancer cells for PLK4) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well. Viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the concentration that causes 50% inhibition of cell growth (IC₅₀).

GPR120 Activation Assays

These assays measure the ability of a compound to activate the GPR120 receptor.

Protocol: Calcium Flux Assay

-

Cell Culture: Use cells engineered to express GPR120 (e.g., CHO cells).

-

Compound Treatment: Add the test compound to the cells.

-

Mechanism: GPR120 activation leads to an increase in intracellular calcium ([Ca²⁺]i).

-

Detection: Use a calcium-sensitive fluorescent dye to measure the change in intracellular calcium levels.

-

Data Analysis: The increase in fluorescence is proportional to receptor activation. Determine the half-maximal effective concentration (EC₅₀) from the dose-response curve.[18]

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Structure-Activity Relationships of GPR120 Agonists Based on a Docking Simulation | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. A new insight into identification of in silico analysis of natural compounds targeting GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. rcsb.org [rcsb.org]

- 17. Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Dance: Unraveling the Structure-Activity Relationship of 6-Phenyl-1H-indazole Derivatives in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 1H-indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Among its various substituted forms, 6-phenyl-1H-indazole derivatives have garnered significant attention, particularly in the realm of oncology, for their potent and often selective inhibitory effects on key cellular signaling pathways. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of molecules, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the design and development of novel therapeutics.

Core Structure and Key Points of Diversification

The fundamental this compound scaffold offers multiple positions for chemical modification, each influencing the compound's physicochemical properties, target binding affinity, and overall biological activity. The primary points of diversification that have been extensively explored include:

-

Position 1 of the Indazole Ring (N1): Substitution at this position can impact solubility, metabolic stability, and interactions with the target protein.

-

Position 3 of the Indazole Ring (C3): Modifications at this site are often crucial for establishing key binding interactions, such as hydrogen bonds, with the target enzyme's hinge region.

-

The 6-Phenyl Ring: Substitutions on this appended phenyl ring can modulate potency, selectivity, and pharmacokinetic properties. The pattern and nature of these substituents are critical determinants of activity.

-

Other Positions on the Indazole Core (e.g., C4, C5): While less frequently modified, substitutions at these positions can also fine-tune the molecule's properties.

Structure-Activity Relationship Insights from Kinase Inhibition Studies

A significant body of research on this compound derivatives has focused on their activity as protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Their aberrant activation is implicated in various cancers. Several studies have explored this compound derivatives as potent FGFR inhibitors.

A key finding in the SAR of these compounds against FGFR1 is the importance of the substitution pattern on the 6-phenyl ring. For instance, the introduction of a 2,6-dichloro-3,5-dimethoxyphenyl group at the 6-position of the indazole core has been shown to be highly effective.[3] Further modifications to this scaffold have revealed that the addition of a carboxamide group at the C4 position of the indazole can enhance inhibitory activity.[3]

Table 1: SAR of 4,6-disubstituted-1H-indazole Derivatives as FGFR1 Inhibitors [3]

| Compound ID | Indazole C4-substituent | 6-Phenyl Ring Substituent | FGFR1 Enzymatic IC50 (nM) |

| 101 | H | 2,6-dichloro-3,5-dimethoxyphenyl | 69.1 ± 19.8 |

| 102 | N-(3-(4-methylpiperazin-1-yl)phenyl)carboxamide | 2,6-dichloro-3,5-dimethoxyphenyl | 30.2 ± 1.9 |

The data clearly indicates that the extended carboxamide substituent at the C4 position, which can engage in additional interactions within the kinase binding site, significantly improves the inhibitory potency.

Another study highlighted the impact of substitutions on a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold.[3] The SAR exploration revealed that an N-ethylpiperazine group was important for both enzymatic and cellular activity.[3]

Table 2: SAR of 6-(3-alkoxyphenyl)-1H-indazol-3-amine Derivatives as FGFR1 Inhibitors [2]

| Compound ID | Phenyl Ring R Group | FGFR1 IC50 (nM) |

| 14a | 3-methoxyphenyl | 15 |

| 14b | 3-ethoxyphenyl | 13.2 |

| 14c | 3-isopropoxyphenyl | 9.8 |

| 14d | 3-methoxy-4-fluorophenyl | 5.5 |

These results suggest that increasing the steric bulk of the alkoxy group at the 3-position of the phenyl ring (from methoxy to isopropoxy) leads to a modest increase in potency.[2] Furthermore, the addition of a fluorine atom at the 4-position of the phenyl ring significantly enhances the inhibitory activity, likely due to favorable electronic and/or binding interactions.[2]

Polo-Like Kinase 4 (PLK4) Inhibition

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication. Its overexpression is associated with tumorigenesis, making it an attractive target for cancer therapy. A series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives have been investigated as PLK4 inhibitors.

Workflow for the discovery of this compound based PLK4 inhibitors.

The SAR studies in this series led to the identification of compound 14i as a potent PLK4 inhibitor with excellent in vitro potency.[4] This compound demonstrated significant antitumor efficacy in xenograft models of breast cancer.[4]

Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major mechanism of action, this compound derivatives can exert their anticancer effects through other pathways as well. For example, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.

One study reported a series of (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole derivatives with potent antiproliferative activity against several cancer cell lines.[5][6] The lead compound, 2f , was found to induce apoptosis in breast cancer cells, which was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[5][6]

Simplified signaling pathway of apoptosis induction by compound 2f.

Experimental Protocols

To ensure the reproducibility and further exploration of the SAR of this compound derivatives, detailed experimental protocols are essential.

General Procedure for Synthesis of (E)-3-styryl-6-phenyl-1H-indazole Derivatives

A representative synthetic scheme involves a Suzuki coupling reaction to introduce the phenyl group at the 6-position of a bromo-indazole intermediate, followed by a Heck or Wittig reaction to install the styryl moiety at the 3-position. The following is a generalized protocol based on common synthetic strategies.

General synthetic workflow for 3,6-disubstituted 1H-indazoles.